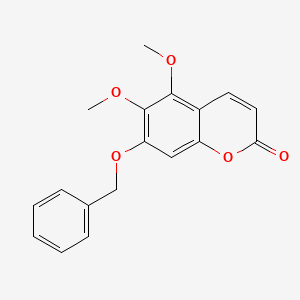
7-(Benzyloxy)-5,6-dimethoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-5,6-dimethoxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects . The addition of benzyloxy and methoxy groups to the coumarin core enhances its biological activity and chemical stability, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-5,6-dimethoxycoumarin typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxycoumarin.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting 5,6-dimethoxycoumarin with benzyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Benzyloxy)-5,6-dimethoxycoumarin can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-5,6-dimethoxycoumarin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-5,6-dimethoxycoumarin involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters.
Pathways Involved: The compound interacts with the active site of MAO-B, preventing the enzyme from catalyzing the oxidation of neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-5,6-dimethoxycoumarin: Lacks the benzyloxy group but shares similar core structure and properties.
7-(Benzyloxy)-4-methylcoumarin: Similar structure with a methyl group instead of methoxy groups.
6,7-Dimethoxycoumarin: Lacks the benzyloxy group but has similar methoxy substitutions.
Uniqueness: 7-(Benzyloxy)-5,6-dimethoxycoumarin is unique due to the presence of both benzyloxy and methoxy groups, which enhance its biological activity and chemical stability. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H16O5 |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
5,6-dimethoxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C18H16O5/c1-20-17-13-8-9-16(19)23-14(13)10-15(18(17)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
XXVKWGSCDBQCQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=O)OC2=CC(=C1OC)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
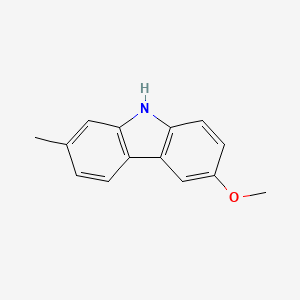
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

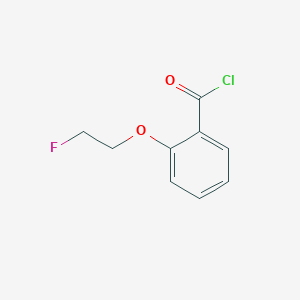
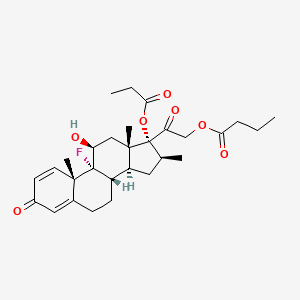



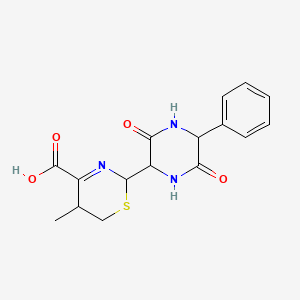
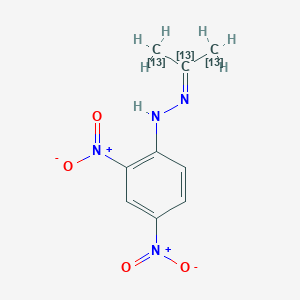
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
